molecular formula C11H17NO B8563194 2-(3,4-Dimethylbenzyloxy)ethylamine

2-(3,4-Dimethylbenzyloxy)ethylamine

Cat. No.: B8563194
M. Wt: 179.26 g/mol
InChI Key: FBIQUXRRVJWTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylbenzyloxy)ethylamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methoxy]ethanamine

InChI

InChI=1S/C11H17NO/c1-9-3-4-11(7-10(9)2)8-13-6-5-12/h3-4,7H,5-6,8,12H2,1-2H3

InChI Key

FBIQUXRRVJWTRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COCCN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.29 g (11.2 mmol) of 2-(3,4-dimethylbenzyloxy)ethylazide obtained in step 2 was dissolved in 15 ml of isopropanol while stirring, and 3.1 ml (22 mmol) of triethylamine was added thereto. The mixture was added to an isopropanol solution containing 1.1 ml (11 mmol) of 1,3-propanediol and then 4.22 g (0.11 moles) of NaBH4 was added thereto. The mixture was stirred at an ambient temperature for 1 hour and the solvent was distilled off under a reduced pressure. The residue was dissolved in 10% aqueous citric acid and the resulting solution was washed three times with 30 ml of ether: hexane (1:1). The pH of the aqueous layer was adjusted to 12 with a 6N sodium hydroxide solution and then a saturated sodium chloride solution was added thereto. Thee aqueous layer was extracted with 30 ml of dichloromethane 3 times. The organic layer was dried and the solvent was evaporated under a reduced pressure to obtain 1.49 g (yield 75%) of the title compound as a colorless oil.
Name
2-(3,4-dimethylbenzyloxy)ethylazide
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.22 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
75%

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